

Acetaldehyde-d3: A Comprehensive Technical Guide for Advanced Research and Drug Development

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Compound of Interest

Compound Name: Acetaldehyde-2,2,2-d3

CAS No.: 19901-15-6

Cat. No.: B032909

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Abstract

This technical guide provides an in-depth exploration of Acetaldehyde-d3 (CD3CHO), a deuterated isotopologue of acetaldehyde. Designed for researchers, scientists, and drug development professionals, this document details the fundamental properties, synthesis, spectroscopic characterization, and critical applications of this stable isotope-labeled compound. By leveraging the kinetic isotope effect, Acetaldehyde-d3 serves as an invaluable tool in metabolic studies, pharmacokinetic assessments, and as an internal standard for quantitative bioanalysis. This guide synthesizes field-proven insights with technical data to provide a comprehensive resource for the effective utilization of Acetaldehyde-d3 in a laboratory setting.

Introduction: The Significance of Deuterated Acetaldehyde

Acetaldehyde (CH3CHO) is a pivotal organic compound with widespread industrial applications and significant biological relevance.^[1] It is a key intermediate in the synthesis of various chemicals and pharmaceuticals and is also the primary metabolite of ethanol in the body, implicated in the toxic effects of alcohol consumption.^{[2][3]} The substitution of hydrogen with its stable isotope, deuterium, to yield Acetaldehyde-d3 (CD3CHO), provides a powerful tool for

researchers. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This phenomenon makes deuterated compounds, such as Acetaldehyde-d₃, indispensable for a range of applications in drug development and metabolic research.

Core Properties of Acetaldehyde-d₃

A thorough understanding of the physicochemical properties of Acetaldehyde-d₃ is fundamental to its effective application.

Property	Value	Source(s)
Chemical Formula	C ₂ H ₃ D ₃ O	[4]
Linear Formula	CD ₃ CHO	[5]
Molecular Weight	47.07 g/mol	[4][5]
CAS Number	19901-15-6	[4][5]
Synonyms	Acetaldehyde-2,2,2-d ₃ , 2,2,2-trideuterioacetaldehyde	
Physical Form	Liquid	[6]
Boiling Point	-21 °C	[6]
Density	-0.838 g/mL at 25 °C	[5]

Synthesis and Purification of Acetaldehyde-d₃

The reliable synthesis of high-purity Acetaldehyde-d₃ is crucial for its use in sensitive analytical applications. A well-established method involves the base-catalyzed hydrogen-deuterium exchange of acetaldehyde with deuterium oxide.

Synthesis Protocol: Base-Catalyzed H/D Exchange

This protocol is adapted from the method described by Baldwin and Pudusery (1968).[4] The underlying principle is the exchange of the acidic α -protons of acetaldehyde with deuterium from deuterium oxide in the presence of a mild base, such as pyridine.

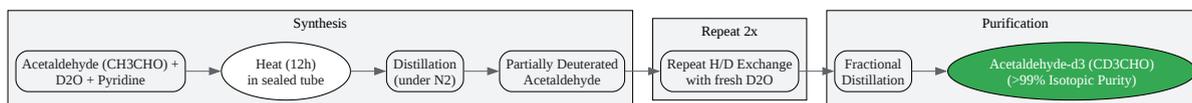
Materials:

- Acetaldehyde (CH₃CHO)
- Deuterium oxide (D₂O, 99.8 atom % D)
- Pyridine
- Nitrogen gas

Step-by-Step Methodology:

- In a sealed tube, combine acetaldehyde (4.0 M) and pyridine (0.4 M) in deuterium oxide.
- Heat the mixture for 12 hours. The pyridine catalyzes the enolization of acetaldehyde, allowing for the exchange of the methyl protons with deuterium from the solvent.
- After heating, cool the reaction mixture.
- Recover the deuterated acetaldehyde by distillation under a nitrogen atmosphere. This initial exchange results in approximately 83% deuterium incorporation in the methyl group.[4]
- To achieve high isotopic purity, repeat the exchange process two more times with fresh deuterium oxide and pyridine.
- The final product, 2,2,2-trideuterioacetaldehyde, is obtained with an isotopic purity of approximately 99% deuterium in the methyl group.[4]

Purification: The final product can be purified by fractional distillation to remove any remaining starting material, pyridine, and water. Due to the volatile nature of acetaldehyde, all distillation procedures should be conducted using a cooled receiving flask.



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Synthesis and Purification of Acetaldehyde-d3

Spectroscopic Characterization

The identity and purity of Acetaldehyde-d3 are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the isotopic labeling of Acetaldehyde-d3.

- ^1H NMR: In the ^1H NMR spectrum of unlabeled acetaldehyde, the methyl protons (CH_3) appear as a doublet around δ 2.2 ppm, and the aldehydic proton (CHO) appears as a quartet around δ 9.8 ppm. For Acetaldehyde-d3 (CD_3CHO), the doublet corresponding to the methyl protons will be absent. The signal for the remaining aldehydic proton will appear as a singlet around δ 9.8 ppm, as there are no adjacent protons to cause splitting. The absence of the methyl proton signal and the collapse of the aldehydic proton signal to a singlet are definitive indicators of successful deuteration at the methyl position.
- ^{13}C NMR: In the ^{13}C NMR spectrum of acetaldehyde, two signals are observed: one for the methyl carbon (around δ 31 ppm) and one for the carbonyl carbon (around δ 200 ppm). In the spectrum of Acetaldehyde-d3, the signal for the deuterated methyl carbon (CD_3) will exhibit splitting due to coupling with deuterium (which has a spin $I=1$). This will result in a multiplet, the pattern of which depends on the spectrometer's settings (proton-decoupled or coupled). The carbonyl carbon signal will remain a singlet but may show a slight isotopic shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule. The substitution of hydrogen with deuterium results in a shift of the corresponding vibrational frequencies to lower wavenumbers due to the increased mass. The near-infrared spectra of CD₃CHO have been reported, showing characteristic absorptions that differ from the unlabeled compound.[2]

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and assessing the isotopic purity of Acetaldehyde-d₃. In the electron ionization (EI) mass spectrum, the molecular ion peak for Acetaldehyde-d₃ will appear at m/z 47, corresponding to [CD₃CHO]⁺. The fragmentation pattern will also differ from that of unlabeled acetaldehyde. For example, the loss of a deuterium radical would result in a fragment at m/z 45 ([CD₂CHO]⁺), whereas the loss of the CD₃ group would lead to a fragment at m/z 29 ([CHO]⁺). Analysis of the relative intensities of the isotopic peaks can be used to determine the degree of deuteration.[4]

Applications in Research and Drug Development

The unique properties of Acetaldehyde-d₃ make it a valuable tool in various scientific disciplines, particularly in drug development and metabolism studies.

Internal Standard for Bioanalysis

One of the primary applications of Acetaldehyde-d₃ is as an internal standard for the quantitative analysis of acetaldehyde in biological matrices such as blood, plasma, and tissue homogenates.[7] Due to its similar chemical and physical properties to the unlabeled analyte, Acetaldehyde-d₃ co-elutes during chromatographic separation and experiences similar matrix effects during ionization in mass spectrometry. However, its different mass allows for its distinct detection. This co-elution and differential detection enable accurate and precise quantification of acetaldehyde, even at low concentrations.

Experimental Protocol: Quantification of Acetaldehyde in Plasma using Headspace GC-MS with Acetaldehyde-d₃ as an Internal Standard

This protocol provides a general framework for the analysis of acetaldehyde in plasma. Optimization of specific parameters may be required depending on the instrumentation and sample characteristics.

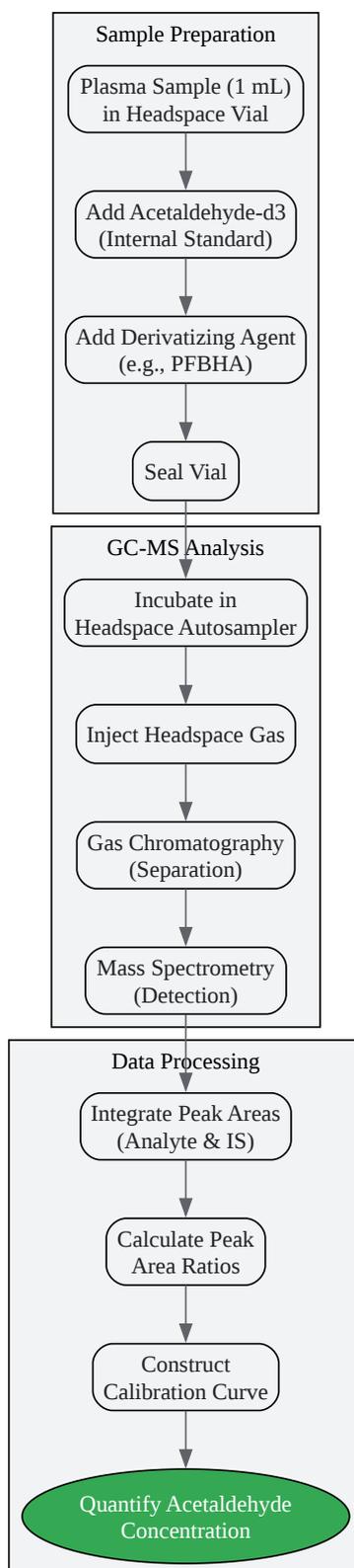
Materials:

- Plasma samples
- Acetaldehyde-d3 (internal standard stock solution in water)
- Acetaldehyde (for calibration standards)
- Derivatizing agent (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)
- Headspace vials (20 mL) with magnetic crimp caps
- Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler

Step-by-Step Methodology:

- Sample Preparation: a. To a 20 mL headspace vial, add 1 mL of plasma sample. b. Spike the sample with a known amount of Acetaldehyde-d3 internal standard solution. c. For the calibration curve, prepare a series of blank plasma samples spiked with known concentrations of unlabeled acetaldehyde and the same amount of Acetaldehyde-d3 internal standard. d. Add the derivatizing agent (PFBHA) solution to each vial. PFBHA reacts with acetaldehyde to form a more stable and less volatile oxime derivative, which is amenable to GC analysis. e. Immediately seal the vials with magnetic crimp caps.
- Headspace Incubation and Injection: a. Place the vials in the headspace autosampler. b. Incubate the vials at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow the volatile derivatives to partition into the headspace. c. Automatically inject a specific volume of the headspace gas into the GC-MS system.
- GC-MS Analysis: a. Gas Chromatography: Separate the analytes on a suitable capillary column (e.g., a mid-polar column). The temperature program should be optimized to achieve good separation of the acetaldehyde-PFBHA oxime from other matrix components. b. Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for the acetaldehyde-PFBHA oxime and its deuterated counterpart. This provides high selectivity and sensitivity.

- Data Analysis: a. Integrate the peak areas for the selected ions of both the native acetaldehyde derivative and the Acetaldehyde-d3 derivative. b. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. c. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations. d. Determine the concentration of acetaldehyde in the unknown samples by interpolating their peak area ratios on the calibration curve.



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Workflow for Acetaldehyde Quantification in Plasma

Mechanistic and Metabolic Studies

The kinetic isotope effect associated with Acetaldehyde-d₃ makes it a valuable tool for elucidating reaction mechanisms and metabolic pathways. By comparing the rate of a reaction or metabolic process with unlabeled acetaldehyde versus Acetaldehyde-d₃, researchers can determine if the cleavage of a C-H bond at the methyl position is a rate-determining step. This information is critical in drug metabolism studies to understand how a drug candidate is processed in the body and to identify potential sites of metabolic instability.

Safety and Handling

Acetaldehyde-d₃ should be handled with the same precautions as unlabeled acetaldehyde. It is a flammable liquid and vapor, and it is harmful if swallowed. It can cause serious eye irritation and may cause respiratory irritation. It is also suspected of causing genetic defects and cancer.

[1]

Handling Precautions:

- Work in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Keep away from heat, sparks, and open flames.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Acetaldehyde-d₃ is a versatile and powerful tool for researchers in the fields of drug development, toxicology, and metabolic research. Its well-defined physical and chemical properties, coupled with the kinetic isotope effect, enable its use in a variety of sophisticated applications, most notably as an internal standard for highly accurate and precise quantitative bioanalysis. This guide has provided a comprehensive overview of the synthesis, characterization, and application of Acetaldehyde-d₃, with the aim of facilitating its effective and safe use in the laboratory.

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